molecular formula C26H20 B14430894 1,4-Diphenyl-2-(1-phenylethenyl)benzene CAS No. 83283-82-3

1,4-Diphenyl-2-(1-phenylethenyl)benzene

Katalognummer: B14430894
CAS-Nummer: 83283-82-3
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: WOSADFHZHXOJKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Diphenyl-2-(1-phenylethenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by its unique structure, which includes three phenyl groups attached to a central benzene ring

Vorbereitungsmethoden

The synthesis of 1,4-Diphenyl-2-(1-phenylethenyl)benzene typically involves several steps, starting with the preparation of the necessary precursors. One common method involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. For instance, the compound can be synthesized through a series of nucleophilic aromatic substitution reactions, where electron-withdrawing groups on the benzene ring facilitate the substitution process . Industrial production methods may involve the use of catalysts and high-temperature conditions to optimize yield and purity .

Analyse Chemischer Reaktionen

1,4-Diphenyl-2-(1-phenylethenyl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include halogens, strong acids, and bases, as well as catalysts like palladium and platinum. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzene derivatives and cyclohexane derivatives .

Wissenschaftliche Forschungsanwendungen

1,4-Diphenyl-2-(1-phenylethenyl)benzene has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which 1,4-Diphenyl-2-(1-phenylethenyl)benzene exerts its effects involves interactions with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding properties. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

1,4-Diphenyl-2-(1-phenylethenyl)benzene can be compared with other aromatic hydrocarbons, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial contexts.

Eigenschaften

83283-82-3

Molekularformel

C26H20

Molekulargewicht

332.4 g/mol

IUPAC-Name

1,4-diphenyl-2-(1-phenylethenyl)benzene

InChI

InChI=1S/C26H20/c1-20(21-11-5-2-6-12-21)26-19-24(22-13-7-3-8-14-22)17-18-25(26)23-15-9-4-10-16-23/h2-19H,1H2

InChI-Schlüssel

WOSADFHZHXOJKJ-UHFFFAOYSA-N

Kanonische SMILES

C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.